molecular formula C8H9BrN2O2 B13244403 (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid

(3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid

Cat. No.: B13244403
M. Wt: 245.07 g/mol
InChI Key: FDBHAXKSSQPQMA-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(5-bromopyridin-3-yl)propanoic acid is a β-amino acid derivative featuring a pyridine ring substituted with a bromine atom at position 5 and an (R)-configured amino group at the β-carbon of the propanoic acid backbone. The bromine substituent introduces steric bulk and electronic effects that may influence binding affinity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1

InChI Key

FDBHAXKSSQPQMA-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the bromination of pyridine followed by coupling with an amino acid derivative. One common method involves the use of 3-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted pyridines and amino acid derivatives, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

(3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number/ID Key Features
(3R)-3-Amino-3-(5-bromopyridin-3-yl)propanoic acid (Target) C₈H₉BrN₂O₂ 244.90 (calculated) 5-Bromo-pyridin-3-yl Not available Bromine enhances lipophilicity and steric bulk.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl 70702-47-5 Lacks bromine; lower molecular weight.
(3R)-3-[(tert-Butoxy)carbonyl]amino-3-(6-methoxypyridin-3-yl)propanoic acid C₁₄H₁₉N₂O₅ 296.33 6-Methoxy-pyridin-3-yl, BOC EN300-3363801 BOC protection enhances stability; methoxy increases polarity.
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid C₉H₁₂N₂O₃ 196.20 (calculated) 6-Hydroxymethyl-pyridin-2-yl 1270025-33-6 Hydroxymethyl improves solubility.

Key Observations:

Substituent Effects: Bromine vs. Hydroxymethyl/Methoxy: The bromine atom in the target compound increases molecular weight by ~80 g/mol compared to non-halogenated analogs (e.g., ). Bromine’s electronegativity may reduce solubility in aqueous media compared to hydroxymethyl or methoxy groups, which enhance polarity . In contrast, methoxy or hydroxymethyl groups prioritize hydrogen-bonding interactions .

Stereochemical Considerations :
The (3R) configuration is conserved across analogs, suggesting a critical role in maintaining spatial orientation for biological activity. For example, BOC-protected derivatives (e.g., ) retain this stereochemistry to preserve functional group alignment during synthetic steps.

Potential Applications: Drug Development: Brominated pyridine derivatives are explored as kinase inhibitors or GPCR modulators due to halogen-bonding capabilities. The target compound’s bromine may enhance binding to hydrophobic pockets in proteins . Prodrug Design: The hydroxymethyl analog highlights how solubility modifications can optimize pharmacokinetics, whereas the BOC-protected variant demonstrates stability for intermediate synthesis.

Biological Activity

(3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is a compound of considerable interest in the fields of medicinal chemistry and biochemistry. Its structure, featuring a brominated pyridine ring, suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, and its potential therapeutic applications.

The compound is characterized by the following structural formula:

C9H10BrN1O2\text{C}_9\text{H}_{10}\text{Br}\text{N}_1\text{O}_2

It contains an amino group and a pyridine ring, which are crucial for its biological interactions. The presence of the bromine atom may enhance its binding affinity to certain biological targets due to halogen bonding capabilities.

The biological activity of (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound has been investigated for its role as a probe in enzyme mechanisms. It can form hydrogen bonds through its amino and hydroxyl groups, which may modulate enzyme activity by stabilizing transition states or altering substrate binding.
  • Receptor Modulation : The brominated pyridine ring can engage in π-π interactions with aromatic residues in protein structures, potentially influencing receptor conformation and activity.

Biological Activity Overview

Research has indicated several biological activities associated with (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid:

Case Study 1: Enzyme Inhibition

A study explored the effects of (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition of target enzymes at micromolar concentrations, indicating its potential as a lead compound for drug development against metabolic disorders .

Case Study 2: Receptor Binding Assays

In receptor binding assays conducted on HEK293T cells, (3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid showed differential binding affinities compared to control compounds. This suggests that it may selectively modulate receptor activity, which could be beneficial in designing targeted therapies for conditions such as chronic pain or inflammation .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionSignificant inhibition observed at micromolar concentrations
Antimicrobial PropertiesPotential antimicrobial effects noted
Neuroprotective EffectsPossible influence on neuroprotective pathways
Receptor ModulationDifferential binding affinities in receptor assays

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